molecular formula C15H22FN3O2 B1397968 Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 1253569-00-4

Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B1397968
CAS No.: 1253569-00-4
M. Wt: 295.35 g/mol
InChI Key: SPDOWZZQVRBAFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of a catalyst such as Pd/C in ethanol, stirred with an H2 balloon for 3 hours . The product is obtained through purification .


Molecular Structure Analysis

The molecular formula of this compound is C15H22FN3O2. The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate and its derivatives are often synthesized through condensation reactions involving various chemicals like carbamimide, 3-fluorobenzoic acid, and others. These processes are characterized by spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis (Sanjeevarayappa et al., 2015; Gumireddy et al., 2021; Ya-hu, 2010).

  • X-ray Diffraction Studies : The crystal and molecular structure of these compounds is often analyzed using X-ray diffraction. This helps in understanding the molecular conformation and the intermolecular interactions within the crystal structure (Mamat et al., 2012).

Biological Applications

  • Antibacterial and Anthelmintic Activity : Certain derivatives of this compound exhibit moderate antibacterial and anthelmintic activities. These properties are evaluated through in vitro studies against various microorganisms (Kulkarni et al., 2016).

  • Potential in Anticancer Drugs : Some derivatives are key intermediates in the synthesis of small molecule anticancer drugs. Their role in disrupting dysfunctional signaling pathways in cancer cells makes them significant in cancer therapeutics (Zhang et al., 2018).

  • Antimicrobial Activity : Novel derivatives have been synthesized and evaluated for their potential antimicrobial activities, showing promising results against various bacterial and fungal strains (Babu et al., 2015).

Industrial and Chemical Applications

  • Corrosion Inhibition : Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for protecting metal surfaces in corrosive environments (Praveen et al., 2021).

  • Utility in Medicinal Chemistry : These compounds are used in synthesizing various bioactive molecules, including those with potential antipsychotic, antibacterial, and anticancer properties. This involves optimizing various substituents to enhance their pharmacological profiles (Chonan et al., 2011; Kong et al., 2016).

Properties

IUPAC Name

tert-butyl 4-[(6-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDOWZZQVRBAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl piperazine-1-carboxylate (Aldrich, St. Louis, Mo., 17.77 g, 95 mmol) was added to a stirred solution of 5-(bromomethyl)-2-fluoropyridine (15.11 g, 80 mmol) in N,N-dimethylformamide (120 mL) at 0° C. and the suspension was stirred at room temperature overnight. The resulting thick reaction mixture was quenched with cold water (50 mL), the resulting suspension was stirred for 30 min, and the resulting solid was collected and washed with additional cold water (50 mL). The off-white precipitate was dried under vacuum to give the title compound tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate (19.7494 g, 66.9 mmol, 84% yield) as a white solid. LCMS (API-ES) m/z 296 (M+H)+; 1H NMR (400 MHz, d6-DMSO) δ 8.13 (s, 1H) 7.90 (td, J=8.02, 1.37 Hz, 1H) 7.15 (dd, J=8.31, 2.05 Hz, 1H) 3.51 (s, 2H) 3.30 (br. s., 4H) 2.10-2.40 (m, 4H) 1.39 (s, 9H).
Quantity
17.77 g
Type
reactant
Reaction Step One
Quantity
15.11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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